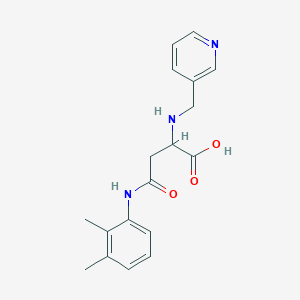

4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

Description

Properties

IUPAC Name |

4-(2,3-dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-12-5-3-7-15(13(12)2)21-17(22)9-16(18(23)24)20-11-14-6-4-8-19-10-14/h3-8,10,16,20H,9,11H2,1-2H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRTBATBGWNET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Derivative: The synthesis begins with the preparation of a pyridine derivative through a series of reactions involving nitration, reduction, and substitution.

Coupling with Aniline Derivative: The pyridine derivative is then coupled with an aniline derivative (2,3-dimethylaniline) using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with analogs:

*Note: Direct data on the target compound is sparse; properties are inferred from structural analogs.

Key Differences and Implications

a) Enaminoketone Derivatives (e.g., 4-(2,3-Dimethylanilino)pent-3-en-2-one)

- Structural Contrast: The enaminoketone lacks a carboxylic acid group but shares the enamine moiety and aromatic amine substituent. Its pentenone backbone enhances conjugation, influencing electronic properties .

- Applications : Demonstrated utility in catalysis (e.g., ligand for metal complexes) and materials science (liquid crystals) due to planar geometry and electron-rich sites .

b) Phosphonooxy Butanoic Acid Derivatives (e.g., (3R)-3-hydroxy-2-oxo-4-(phosphonooxy)butanoic acid)

- Structural Contrast : The phosphate ester and hydroxy groups distinguish this compound from the target molecule. Its polar nature suggests involvement in energy metabolism or signaling pathways .

- Applications : Likely serves as a metabolic intermediate (e.g., analogous to citric acid cycle components) rather than a therapeutic agent.

c) Target Compound

- Unique Features: The combination of a carboxylic acid, pyridinylmethylamino group, and dimethylanilino substituent may enhance binding to biological targets (e.g., kinases or GPCRs). The carboxylic acid group increases solubility compared to non-polar enaminoketones.

Biological Activity

4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 274.31 g/mol. The structure includes a pyridine ring and an aniline moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound generally involves the condensation of appropriate amino and keto precursors under acidic or basic conditions. The process typically yields a product that can be purified through crystallization or chromatography.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, in vitro assays demonstrated that certain analogs inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Analog Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.6 | Apoptosis induction |

| Compound B | A549 (Lung) | 8.2 | Cell cycle arrest |

| Compound C | HeLa (Cervical) | 4.9 | Apoptosis induction |

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Case Study: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum compared to control groups. This suggests its potential use in treating inflammatory diseases.

The proposed mechanism of action involves the modulation of key signaling pathways associated with cell growth and apoptosis. The compound may interact with specific receptors or enzymes that regulate these pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a high bioavailability profile. It is metabolized primarily in the liver, with metabolites exhibiting varying degrees of biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid?

- Methodological Answer : Synthesis typically involves sequential amidation and coupling reactions. For example, the pyridinylmethylamino group can be introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions. Intermediate purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate stereoisomers. Structural validation requires NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle discrepancies in spectroscopic data during structural characterization?

- Methodological Answer : Contradictions in NMR or IR spectra may arise from tautomerism or residual solvents. Use deuterated solvents (e.g., DMSO-d6) to minimize interference. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve connectivity. Cross-validate with X-ray crystallography (as in ) for absolute configuration confirmation .

Q. What are the best practices for assessing the compound’s solubility in preclinical studies?

- Methodological Answer : Perform solubility screens in physiologically relevant buffers (PBS, pH 7.4) and organic solvents (DMSO, ethanol). Use dynamic light scattering (DLS) to detect aggregation. For low solubility, consider co-solvents (e.g., PEG-400) or salt formation. Predicted logP values from tools like ACD/Labs Percepta (see ) can guide solvent selection .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer : Discrepancies often stem from poor bioavailability or metabolic instability. Conduct pharmacokinetic (PK) profiling: measure plasma half-life, protein binding (equilibrium dialysis), and metabolic stability (using liver microsomes). Adjust formulations (e.g., nanoemulsions) or modify functional groups (e.g., methyl to trifluoromethyl) to enhance stability .

Q. What computational strategies are effective for predicting target interactions?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of homologous targets (e.g., kinase domains). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding mode stability. QSAR models trained on analogous compounds (e.g., pyridine derivatives in ) can prioritize analogs for synthesis .

Q. How should degradation products be identified and quantified under accelerated stability conditions?

- Methodological Answer : Subject the compound to stress testing (40°C/75% RH, acidic/alkaline hydrolysis). Analyze degradation via UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm). Use high-resolution mass spectrometry (HRMS) to identify fragments. Quantify major degradants against validated calibration curves and assess toxicological relevance (e.g., genotoxicity assays) .

Q. What experimental designs mitigate variability in biological assay reproducibility?

- Methodological Answer : Standardize cell lines (e.g., STR profiling), use internal controls (e.g., staurosporine for cytotoxicity), and validate assays across multiple replicates. For enzymatic assays, pre-incubate substrates with NADPH (for CYP450 studies) and include positive/negative controls. Statistical tools like Grubbs’ test can identify outliers in dose-response curves .

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to acute toxicity risks ( ). Store at 2–8°C in airtight, light-resistant containers. For spills, neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols .

Data Validation and Reporting

Q. How should researchers address conflicting bioactivity data across different assay platforms?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase assays). Confirm target engagement via CETSA (cellular thermal shift assay). Report EC50/IC50 values with 95% confidence intervals and include raw data in supplementary materials for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.